molecular formula C19H17ClFN3O3S B11170666 2-(2-chloro-6-fluorophenyl)-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(2-chloro-6-fluorophenyl)-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11170666
M. Wt: 421.9 g/mol
InChI Key: BHWYYHBSRYXAHR-UHFFFAOYSA-N
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Description

2-(2-CHLORO-6-FLUOROPHENYL)-N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorofluorophenyl group, a dimethoxyphenylmethyl group, and a thiadiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CHLORO-6-FLUOROPHENYL)-N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorofluorophenyl Group: This step involves the substitution reaction where a chlorofluorophenyl group is introduced to the thiadiazole ring.

    Attachment of the Dimethoxyphenylmethyl Group: This step involves the coupling of the dimethoxyphenylmethyl group to the thiadiazole ring, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-CHLORO-6-FLUOROPHENYL)-N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.

    Substitution: The chlorofluorophenyl group can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of quinones, while reduction of nitro groups results in amines.

Scientific Research Applications

2-(2-CHLORO-6-FLUOROPHENYL)-N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-CHLORO-6-FLUOROPHENYL)-N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-6-fluorophenyl)-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide
  • 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)acrylonitrile
  • (E)-3-(2,6-Difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

The uniqueness of 2-(2-CHLORO-6-FLUOROPHENYL)-N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H17ClFN3O3S

Molecular Weight

421.9 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C19H17ClFN3O3S/c1-26-15-7-6-11(8-16(15)27-2)9-18-23-24-19(28-18)22-17(25)10-12-13(20)4-3-5-14(12)21/h3-8H,9-10H2,1-2H3,(H,22,24,25)

InChI Key

BHWYYHBSRYXAHR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)CC3=C(C=CC=C3Cl)F)OC

Origin of Product

United States

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